Methyl 2-(2-fluoro-4-methoxyphenyl)acetate
CAS No.: 91361-58-9
Cat. No.: VC4202908
Molecular Formula: C10H11FO3
Molecular Weight: 198.193
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91361-58-9 |
|---|---|
| Molecular Formula | C10H11FO3 |
| Molecular Weight | 198.193 |
| IUPAC Name | methyl 2-(2-fluoro-4-methoxyphenyl)acetate |
| Standard InChI | InChI=1S/C10H11FO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3 |
| Standard InChI Key | YAKUWANKCCMBRN-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)CC(=O)OC)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises a phenyl ring with two distinct substituents:
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Fluorine at the 2-position, which induces electron withdrawal through its high electronegativity, reducing electron density in the aromatic system.
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Methoxy group at the 4-position, contributing electron-donating resonance effects via its oxygen atom .
The methyl acetate group (–OCOCH₃) is attached to the phenyl ring’s carbon adjacent to the fluorine, creating a planar arrangement that facilitates π-orbital conjugation. This configuration is critical for interactions with biological targets, as demonstrated in docking studies of analogous compounds .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁FO₃ | |
| Molecular Weight | 198.19 g/mol | |
| XLogP3 | 1.9 (Predicted) | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 |
Spectroscopic Data
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Infrared (IR) Spectroscopy: Peaks corresponding to C=O stretching (~1740 cm⁻¹) and C–O ester vibrations (~1250 cm⁻¹) dominate the spectrum.
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Nuclear Magnetic Resonance (NMR):
Synthesis and Manufacturing Processes
Esterification of 2-(2-Fluoro-4-Methoxyphenyl)Acetic Acid
The most common synthesis route involves acid-catalyzed esterification:
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Activation of the carboxylic acid: 2-(2-Fluoro-4-methoxyphenyl)acetic acid is treated with oxalyl chloride (COCl)₂ in anhydrous dichloromethane at 0–5°C to form the acyl chloride intermediate .
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Methanol quenching: The acyl chloride reacts with excess methanol under reflux (65–70°C) for 6–8 hours, yielding the methyl ester.
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Purification: The crude product is washed with sodium bicarbonate, dried over Na₂SO₄, and recrystallized from ethyl acetate .
Yield: ~75–80%.
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (HCl) | 5 mol% | Maximizes ester formation |
| Temperature | 65°C | Balances rate and side reactions |
| Solvent | Methanol | Acts as nucleophile and solvent |
Alternative Pathways
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Transesterification: Using ethyl 2-(2-fluoro-4-methoxyphenyl)acetate and methanol in the presence of lipase enzymes (e.g., Candida antarctica lipase B) .
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Microwave-Assisted Synthesis: Reduces reaction time to 15–20 minutes with comparable yields .
Chemical Reactivity and Functionalization
Hydrolysis and Saponification
The ester group undergoes base-catalyzed hydrolysis to yield 2-(2-fluoro-4-methoxyphenyl)acetic acid, a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs):
Conditions: 1M NaOH, 80°C, 2 hours.
Electrophilic Aromatic Substitution
Despite the deactivating fluorine, the methoxy group’s para-directing effects enable nitration and sulfonation at the 5-position of the ring. For example, nitration with HNO₃/H₂SO₄ at 0°C produces 2-fluoro-4-methoxy-5-nitrobenzene acetate .
Biocatalytic Modifications
Enzymatic resolution using lipases or esterases can generate enantiomerically pure forms, critical for chiral drug synthesis .
Biomedical Applications and Research Findings
Role in Neurological Drug Development
Methyl 2-(2-fluoro-4-methoxyphenyl)acetate serves as a building block for mGlu2 receptor modulators, which are investigated for treating schizophrenia and anxiety . Docking studies reveal that the fluorine atom enhances binding affinity by forming hydrogen bonds with Thr₈₀₈ in the mGlu2 receptor’s allosteric site .
Table 3: Comparative Binding Affinities of Analogues
| Compound | mGlu2 IC₅₀ (nM) | Fluorine Position |
|---|---|---|
| Methyl 2-(2-fluoro-4-methoxy) | 39 | 2 |
| Methyl 2-(3-fluoro-4-methoxy) | 318 | 3 |
| Methyl 2-(4-methoxy) | 450 | – |
Radiolabeling for PET Imaging
The compound’s derivatives labeled with ¹¹C (e.g., 5-(2-fluoro-4-[¹¹C]methoxyphenyl)acetate) enable non-invasive imaging of mGlu2 distribution in the brain .
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